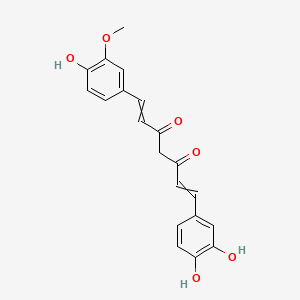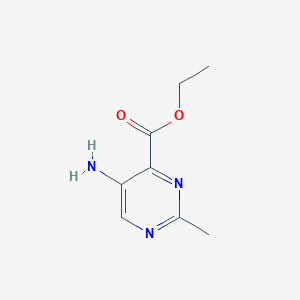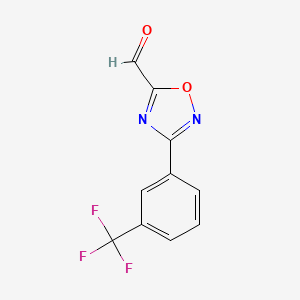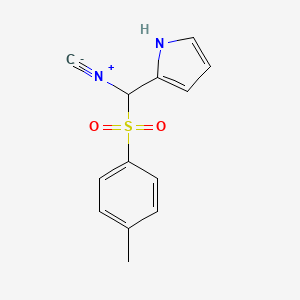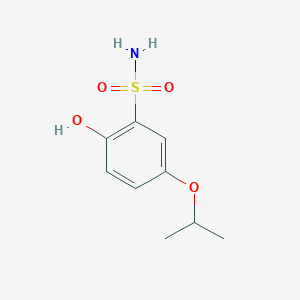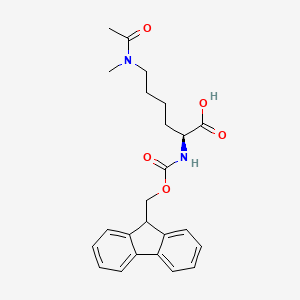
Fmoc-Lys(Me,Ac)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-Lys(Me,Ac)-OH, also known as Nα-(9-Fluorenylmethyloxycarbonyl)-Nε-methyl-Nε-acetyl-L-lysine, is a derivative of lysine used in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis (SPPS) to protect the amino group of lysine during the synthesis process.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Lys(Me,Ac)-OH typically involves the protection of the lysine amino group with the Fmoc group. This is achieved through a reaction between lysine and Fmoc chloride in the presence of a base such as sodium carbonate. The methylation and acetylation of the lysine side chain are carried out using methyl iodide and acetic anhydride, respectively. The reaction conditions often involve the use of organic solvents like dimethylformamide (DMF) and dichloromethane (DCM) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously. The use of high-purity reagents and solvents ensures the consistency and quality of the final product. The industrial production also incorporates purification steps such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels.
化学反应分析
Types of Reactions
Fmoc-Lys(Me,Ac)-OH undergoes several types of chemical reactions, including:
Deprotection: The removal of the Fmoc group using piperidine or 4-methylpiperidine.
Coupling: The formation of peptide bonds with other amino acids using coupling reagents like OxymaPure.
Common Reagents and Conditions
Deprotection: Piperidine or 4-methylpiperidine in DMF.
Coupling: OxymaPure and Fmoc-peptide resin in DMF.
Substitution: Methyl iodide for methylation and acetic anhydride for acetylation.
Major Products Formed
The major products formed from these reactions include peptides with specific sequences and modifications, which are used in various research and industrial applications.
科学研究应用
Fmoc-Lys(Me,Ac)-OH is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides with specific sequences and modifications.
Drug Development: Employed in the design and synthesis of peptide-based drugs.
Biological Studies: Utilized in the study of protein-protein interactions and enzyme-substrate interactions.
Industrial Applications: Used in the production of peptide-based materials and coatings.
作用机制
The mechanism of action of Fmoc-Lys(Me,Ac)-OH involves the protection and deprotection of the lysine amino group during peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for the selective formation of peptide bonds. The deprotection step removes the Fmoc group, exposing the amino group for further reactions. The methylation and acetylation of the lysine side chain can influence the overall properties of the peptide, such as its stability and binding affinity.
相似化合物的比较
Similar Compounds
Fmoc-Lys(Boc)-OH: Contains a tert-butyloxycarbonyl (Boc) protecting group instead of the Fmoc group.
Fmoc-Lys(Ac)-OH: Lacks the methylation on the lysine side chain.
Fmoc-Lys(Me)-OH: Lacks the acetylation on the lysine side chain.
Uniqueness
Fmoc-Lys(Me,Ac)-OH is unique due to the presence of both methylation and acetylation on the lysine side chain, which can provide distinct properties to the synthesized peptides. This combination of modifications can enhance the stability, solubility, and binding affinity of the peptides, making it a valuable tool in peptide synthesis and research.
属性
分子式 |
C24H28N2O5 |
|---|---|
分子量 |
424.5 g/mol |
IUPAC 名称 |
(2S)-6-[acetyl(methyl)amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C24H28N2O5/c1-16(27)26(2)14-8-7-13-22(23(28)29)25-24(30)31-15-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h3-6,9-12,21-22H,7-8,13-15H2,1-2H3,(H,25,30)(H,28,29)/t22-/m0/s1 |
InChI 键 |
GTMJWMYAIYWRCZ-QFIPXVFZSA-N |
手性 SMILES |
CC(=O)N(C)CCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
规范 SMILES |
CC(=O)N(C)CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


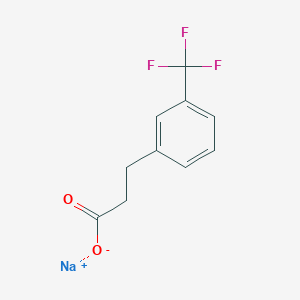
![9-Bromo-8-methyl-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-amine](/img/structure/B14854902.png)


![[(13S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] decanoate](/img/structure/B14854932.png)
